molecular formula C12H6D5NO2 B602706 5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5 CAS No. 1020719-52-1

5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5

Cat. No.: B602706
CAS No.: 1020719-52-1
M. Wt: 206.25
InChI Key:
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Description

5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5 is a deuterated analog of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone, a compound known for its biochemical applications. The deuterium labeling is often used in research to study metabolic pathways and to serve as an internal standard in mass spectrometry.

Scientific Research Applications

5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as an internal standard in mass spectrometry to study metabolic pathways and reaction mechanisms.

    Biology: Employed in tracer studies to investigate biological processes and metabolic flux.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the development of new materials and chemical processes, particularly in the field of pharmaceuticals.

Mechanism of Action

5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5, as a metabolite of Pirfenidone, is known to reduce the production of TNF-α and IL-1β .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5 typically involves the deuteration of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5 undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, where substituents like nitro groups can be introduced using nitrating agents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: 5-Carboxy-N-phenyl-2-1H-pyridone-d5.

    Reduction: this compound alcohol.

    Substitution: Nitro-substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxymethyl-N-phenyl-2-1H-pyridone: The non-deuterated analog, used in similar applications but without the benefits of stable isotope labeling.

    Pirfenidone: A related compound used in the treatment of idiopathic pulmonary fibrosis, sharing a similar pyridone structure.

Uniqueness

5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5 is unique due to its deuterium labeling, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in research applications where precise tracking and quantification are required.

Properties

IUPAC Name

5-(hydroxymethyl)-1-(2,3,4,5,6-pentadeuteriophenyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-9-10-6-7-12(15)13(8-10)11-4-2-1-3-5-11/h1-8,14H,9H2/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTGBKWRQSGNOI-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=CC2=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C=C(C=CC2=O)CO)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70849620
Record name 5-(Hydroxymethyl)-1-(~2~H_5_)phenylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70849620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-52-1
Record name 5-(Hydroxymethyl)-1-(phenyl-2,3,4,5,6-d5)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020719-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Hydroxymethyl)-1-(~2~H_5_)phenylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70849620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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